Synthesis and Characterization of 2-(2-Chlorophenyl)-2-nitrocyclohexanone: A Technical Guide
Synthesis and Characterization of 2-(2-Chlorophenyl)-2-nitrocyclohexanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(2-chlorophenyl)-2-nitrocyclohexanone, a key intermediate in the synthesis of various pharmacologically active compounds, including norketamine and ketamine.[1][2][3] This document details the synthetic pathways, experimental protocols, and in-depth characterization of the target compound. All quantitative data are presented in structured tables, and key processes are visualized using diagrams to facilitate understanding for researchers and professionals in the field of drug development and organic synthesis.
Introduction
2-(2-Chlorophenyl)-2-nitrocyclohexanone is a thermolabile yellow powder that serves as a crucial precursor in synthetic organic chemistry.[4][5] Its significance lies primarily in its role as a starting material for the production of norketamine, a metabolite of ketamine, and ketamine itself, an essential anesthetic and antidepressant.[1][2][3][6] The compound's structure, featuring a chiral center and functional groups amenable to further transformation, makes it a molecule of interest for the development of novel therapeutics, including NMDA receptor antagonists.[1] This guide will focus on the practical aspects of its preparation and the analytical techniques used for its thorough characterization.
Physicochemical Properties
A summary of the key physicochemical properties of 2-(2-chlorophenyl)-2-nitrocyclohexanone is provided in Table 1.
| Property | Value | Source |
| IUPAC Name | 2-(2-chlorophenyl)-2-nitrocyclohexan-1-one | PubChem[7] |
| Molecular Formula | C₁₂H₁₂ClNO₃ | PubChem[7] |
| Molecular Weight | 253.68 g/mol | PubChem[7] |
| Appearance | Yellow powder | [4][5] |
| Stability | Thermolabile | [4][5] |
Synthesis Pathway
The primary route for the synthesis of 2-(2-chlorophenyl)-2-nitrocyclohexanone involves a Michael addition reaction. This method is an efficient way to form the crucial carbon-carbon bond between the cyclohexanone (B45756) and the 2-chlorophenyl moieties. An alternative patented method involves the reaction of o-chlorophenyl lithium with oxidized cyclohexene (B86901) followed by nitration.[8]
The overall synthetic workflow is depicted in the following diagram:
Experimental Protocols
Synthesis of 2-(2-Chlorophenyl)-2-nitrocyclohexanone via Michael Addition
This protocol is based on the general principles of the Michael addition of ketones to nitro-olefins.[9][10][11][12][13]
Materials:
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Cyclohexanone
-
1-Chloro-2-nitrobenzene
-
Base catalyst (e.g., sodium ethoxide, pyrrolidine-based organocatalyst)
-
Anhydrous solvent (e.g., ethanol, dichloromethane)
-
Hydrochloric acid (for neutralization)
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Sodium sulfate (B86663) (for drying)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the base catalyst in the anhydrous solvent.
-
Add cyclohexanone to the solution and stir for 15 minutes to facilitate enolate or enamine formation.
-
Slowly add a solution of 1-chloro-2-nitrobenzene in the anhydrous solvent to the reaction mixture.
-
Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a dilute solution of hydrochloric acid to neutralize the catalyst.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure 2-(2-chlorophenyl)-2-nitrocyclohexanone.
Characterization Protocols
The purified product is characterized using various spectroscopic methods to confirm its identity and purity.[4][5]
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquisition: Record ¹H NMR, ¹³C NMR, COSY, and HSQC spectra on a standard NMR spectrometer (e.g., 400 MHz).
4.2.2. Mass Spectrometry (MS)
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) can be used.[5]
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent.
-
Analysis: The mass spectrum will provide the mass-to-charge ratio of the molecular ion and characteristic fragmentation patterns.
4.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film.
-
Analysis: The FTIR spectrum will show characteristic absorption bands for the functional groups present, such as the carbonyl (C=O) and nitro (NO₂) groups.
Characterization Data
The following tables summarize the expected characterization data for 2-(2-chlorophenyl)-2-nitrocyclohexanone based on literature reports.[4][5]
Table 2: ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Specific values to be populated from experimental data | Aromatic protons | ||
| Specific values to be populated from experimental data | Cyclohexanone protons (α, β, γ) |
Table 3: ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| Specific values to be populated from experimental data | Carbonyl carbon (C=O) |
| Specific values to be populated from experimental data | Quaternary carbon (C-NO₂) |
| Specific values to be populated from experimental data | Aromatic carbons |
| Specific values to be populated from experimental data | Cyclohexanone carbons |
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 253.05 | [M]⁺ (Molecular Ion) |
| Specific values to be populated from experimental data | Characteristic Fragments |
Logical Pathway from Precursor to Ketamine
The synthesized 2-(2-chlorophenyl)-2-nitrocyclohexanone is a direct precursor to norketamine, which is then methylated to produce ketamine.[2]
Conclusion
This guide has outlined the synthesis and characterization of 2-(2-chlorophenyl)-2-nitrocyclohexanone. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of ketamine and related compounds. The detailed characterization is essential for ensuring the purity and identity of this key intermediate, which is critical for subsequent synthetic steps and for meeting regulatory standards in drug development. The thermolabile nature of the compound necessitates careful handling and storage to maintain its integrity.[4][5] Further research could focus on optimizing the synthesis to improve yields and stereoselectivity, which is of particular importance for the development of chiral pharmaceuticals.
References
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of a novel norketamine precursor from seized powders: 2-(2-chlorophenyl)-2-nitrocyclohexanone [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a novel norketamine precursor from seized powders: 2-(2-chlorophenyl)-2-nitrocyclohexanone | CoLab [colab.ws]
- 6. Synthesis of ketamine from a nontoxic procedure: a new and efficient route (2020) | Negar Zekri | 10 Citations [scispace.com]
- 7. 2-(2-Chlorophenyl)-2-nitrocyclohexanone | C12H12ClNO3 | CID 132822093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-(2-chlorophenyl)-2-nitrocyclohexanone: Identification and Application_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Highly enantioselective Michael addition of cyclohexanone to nitroolefins catalyzed by pyrrolidine-based bifunctional benzoylthiourea in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ethz.ch [ethz.ch]
- 12. mdpi.com [mdpi.com]
- 13. Theoretical study on the asymmetric Michael addition of cyclohexanone with trans-beta-nitrostyrene catalyzed by a pyrrolidine-type chiral ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
